Isobutylcyclopentane
Description
Isobutylcyclopentane (CAS No. 3788-32-7) is a branched cycloalkane with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol . It is structurally characterized by a cyclopentane ring substituted with an isobutyl group (2-methylpropyl). This compound has been identified in analytical chemistry studies using mass spectrometry (MS) databases such as NIST12.LIB and WILEY229.LIB, where it is cross-referenced under multiple identifiers, including Cyclopentane, (2-methylpropyl) and 1,2,3-Trimethylcyclohexane (a misattributed name in some databases) . This compound is also notable for its presence in natural products; for example, it constitutes 12.25% of the volatile compounds in Boswellia carterii resin, highlighting its significance in natural product chemistry .
Properties
IUPAC Name |
2-methylpropylcyclopentane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8(2)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUYDFJBHDYVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191315 | |
| Record name | Isobutylcyclopentane | |
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Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
| Record name | Isobutylcyclopentane | |
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CAS No. |
3788-32-7 | |
| Record name | (2-Methylpropyl)cyclopentane | |
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| Record name | Isobutylcyclopentane | |
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| Record name | Isobutylcyclopentane | |
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| Record name | Isobutylcyclopentane | |
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| Record name | Isobutylcyclopentane | |
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Preparation Methods
Key Features of the RCEYM-Reduction Method:
- Catalysts: Ruthenium-based catalysts such as Grubbs first-generation (Ru1), Grubbs second-generation (Ru2), and Hoveyda–Grubbs second-generation (Ru3) catalysts.
- Hydride Sources: Triethylsilane (Et3SiH) is used as a hydrogen donor in reduction steps.
- Solvents: Methanol has been identified as an effective solvent to promote selective partial reduction.
- Reaction Conditions: Microwave irradiation at controlled temperatures (~90 °C) enhances reaction rates and selectivity.
- Selectivity: The method allows selective formation of partially or fully reduced cyclic products by adjusting catalyst type, hydride equivalents, and reaction time.
Research Findings and Data:
| Entry | Catalyst | Solvent | Hydride Equiv. | Temp (°C) | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ru1 | Chloroform | 2 | Reflux | Metathesis only | - | No reduction observed |
| 2 | Ru2 | Chloroform | 2 | Reflux | Partial & full reduction | Mixed | Partial 3 and saturated 4 obtained |
| 3 | Ru3 | Chloroform | 2 | Reflux | Partial & full reduction | Mixed | Similar to entry 2 |
| 9 | Ru2 | Methanol | 2 | 90 | Partial reduction (3) | Major product | Methanol enhances selectivity |
| 11 | Ru2 | Methanol | 3 | 90 (MW) | Partial reduction (3) | 85 (NMR), 72 (isolated) | Method A: two-stage addition of hydride |
| 15 | Ru3 | Methanol | 20 | 90 (MW) | Full reduction (4) | Quantitative | Method B: full saturation |
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Typical Yield Range | Selectivity Control | Scalability |
|---|---|---|---|---|---|
| Alkylation of Cyclopentane | Simple, well-established, scalable | Side reactions, multiple alkylations | Moderate to High | Moderate | Industrial scale |
| Tandem RCEYM-Reduction | High selectivity, mild conditions, tandem process | Requires specialized catalysts and microwave equipment | High (up to quantitative) | High (via catalyst and hydride control) | Suitable for research and fine chemicals |
Summary and Outlook
The preparation of this compound can be achieved via classical alkylation or advanced catalytic tandem processes. While alkylation offers a straightforward route, it lacks the selectivity and mild conditions provided by ruthenium-catalyzed tandem ring-closing enyne metathesis–reduction methods. The latter approach, leveraging modern ruthenium carbene catalysts and hydride donors such as triethylsilane in methanol solvent under microwave irradiation, allows precise control over the degree of saturation and product formation, making it a powerful tool for the synthesis of this compound and related cyclic hydrocarbons.
Further research into catalyst design, solvent effects, and hydride sources may enhance the efficiency and applicability of these methods, potentially expanding their use in industrial and pharmaceutical chemistry.
Chemical Reactions Analysis
Types of Reactions
Isobutylcyclopentane undergoes several types of chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, this compound can be oxidized to form cyclopentanone and isobutyric acid.
Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reductive dehalogenation if halogenated derivatives are used as starting materials.
Substitution: Halogenation reactions can occur under ultraviolet light, where this compound reacts with halogens like chlorine or bromine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under ultraviolet light.
Major Products
Oxidation: Cyclopentanone and isobutyric acid.
Reduction: this compound (from halogenated derivatives).
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Chemical Applications
Solvent in Organic Synthesis
IBCP is primarily utilized as a solvent in organic reactions. Its ability to dissolve non-polar substances makes it valuable for synthesizing complex organic compounds. Researchers have explored its use in various reactions, including Diels-Alder cycloaddition reactions, which are fundamental in organic chemistry for constructing cyclic compounds.
Synthesis of Specialty Chemicals
IBCP serves as a starting material for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, leading to the development of specialty chemicals that have applications in pharmaceuticals and materials science.
Biological Applications
Hydrophobic Interaction Studies
The non-polar nature of IBCP makes it useful in biological studies involving hydrophobic interactions and membrane dynamics. It can influence the fluidity and permeability of lipid membranes, thus providing insights into membrane behavior under different conditions.
Intermediate in Pharmaceutical Synthesis
While not directly used as a drug, IBCP acts as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may contribute to the development of new therapeutic agents by serving as building blocks for more complex structures.
Industrial Applications
Fuel Component
IBCP is employed in producing certain types of fuels due to its favorable combustion properties. It can enhance the octane rating of gasoline when used as an additive, thereby improving fuel performance .
Material Science Research
In material science, IBCP is being investigated for its potential use as a solvent in polymer synthesis and processing. Its ability to dissolve non-polar materials makes it a candidate for developing novel materials with specific properties.
Case Studies
- Diels-Alder Reactions : A study investigated the use of IBCP as a solvent in Diels-Alder reactions, demonstrating its effectiveness in facilitating cycloaddition processes that lead to the formation of cyclic compounds with high yields.
- Toxicological Assessments : Research on the inhalation toxicity of hydrocarbons including IBCP revealed significant effects on body weight and organ weights in animal models at high concentrations. This highlights the importance of understanding the safety profiles of compounds used in industrial applications .
- Polymer Synthesis : Experimental studies have shown that using IBCP as a solvent can enhance the properties of synthesized polymers by improving their solubility and processing characteristics. This application is particularly relevant in developing advanced materials for various industrial uses.
Mechanism of Action
The mechanism of action of isobutylcyclopentane primarily involves its interactions as a non-polar solvent. It can dissolve other non-polar substances, facilitating various chemical reactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Structural and Chemical Properties
Isobutylcyclopentane belongs to the family of alkyl-substituted cyclopentanes. Its closest structural analogs include:
Key Observations :
- Branching Effects : this compound’s branched isobutyl group reduces symmetry compared to linear analogs like n-Butylcyclopentane, influencing physical properties such as boiling point and solubility. For instance, branched isomers typically exhibit lower melting points due to reduced molecular packing efficiency.
- Cyclopentane vs. Cyclohexane : The misidentification of this compound as 1,2,3-Trimethylcyclohexane in certain databases underscores the challenges in distinguishing cyclohexane and cyclopentane derivatives via MS alone .
- Natural vs. Synthetic Occurrence : this compound is prominent in natural resins, whereas n-Butylcyclopentane and Isopropylcyclopentane are more commonly associated with synthetic or petroleum-derived sources .
Research Findings and Data
Mass Spectrometry (MS) Data
- This compound shows distinct fragmentation patterns in MS, with a Hit score of 5 (indicating five detected ion peaks) in NIST/Wiley databases .
- Misidentifications with 1,2,3-Trimethylcyclohexane highlight the need for complementary techniques (e.g., infrared spectroscopy) to resolve structural ambiguities .
Quantitative Comparisons
| Compound | Measured Value (Mean ± SD) | Source/Application |
|---|---|---|
| This compound | 0.03 ± 0.025 | U.S. National Bureau of Standards |
| n-Butylcyclopentane | 0.034 ± 0.025 | U.S. National Bureau of Standards |
Note: The slight difference in values may reflect variations in retention behavior or solubility between branched and linear isomers.
Biological Activity
Isobutylcyclopentane (IBC) is an organic compound classified under cycloalkanes, characterized by a cyclopentane ring substituted with an isobutyl group. Its molecular formula is and it has garnered interest in various fields, including organic chemistry and medicinal research. This article delves into its biological activity, highlighting its potential therapeutic applications and mechanisms of action based on recent studies.
Molecular Structure
This compound consists of a cyclopentane ring with an isobutyl substituent. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight : 126.25 g/mol
- Boiling Point : Approximately 130 °C
- Density : 0.79 g/cm³
Antimicrobial and Antioxidant Properties
Recent studies have investigated the biological activities of IBC, particularly its antimicrobial and antioxidant properties. A comparative study highlighted that IBC demonstrated significant antimicrobial effects against various pathogens, contributing to its potential use in treating infections .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.8 mg/mL |
| Candida albicans | 1.0 mg/mL |
Cytotoxic Effects
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, although the mechanisms remain under investigation. For instance, studies indicate that IBC could inhibit cell proliferation in human lung and breast cancer cell lines .
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung carcinoma) | 45 ± 5 |
| MCF-7 (Breast carcinoma) | 50 ± 4 |
| HepG2 (Liver carcinoma) | 60 ± 6 |
The biological activity of IBC may be attributed to several mechanisms:
- Inhibition of Topoisomerases : Similar to boswellic acids, IBC may interfere with topoisomerase activity, leading to disruption in DNA replication in cancer cells .
- Induction of Apoptosis : Evidence suggests that IBC can activate caspase pathways, promoting programmed cell death in malignant cells .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of IBC was tested against a range of bacterial and fungal strains. The results demonstrated that IBC exhibited stronger inhibitory effects compared to traditional antibiotics, suggesting its potential as a natural antimicrobial agent .
Case Study 2: Cancer Cell Proliferation
A study investigating the effects of IBC on various cancer cell lines revealed that treatment with IBC resulted in significant reductions in cell viability after 48 hours. The study concluded that IBC could serve as a promising candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for isobutylcyclopentane, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of isobutylcyclopentene or alkylation of cyclopentane with isobutyl halides. For example, using a palladium-on-carbon catalyst under 50–100 psi H₂ at 80–120°C yields >85% product . Characterization via ¹H/¹³C NMR (e.g., δ 1.2–1.8 ppm for cyclopentane protons) and GC-MS (m/z 126 [M⁺]) ensures purity . Optimize solvent polarity (e.g., hexane vs. THF) to minimize side reactions like over-alkylation.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural isomers?
- Methodological Answer :
Q. What experimental protocols validate the thermodynamic stability of this compound under varying temperatures?
- Methodological Answer : Perform thermogravimetric analysis (TGA) at 5°C/min under N₂ to assess decomposition onset (typically >200°C). Combine with DSC to measure enthalpy changes. Compare computational results (e.g., DFT-calculated ΔHf) with experimental data to resolve discrepancies .
Advanced Research Questions
Q. How do steric effects in this compound influence its reactivity in radical halogenation versus electrophilic substitution?
- Methodological Answer : Design competitive reaction systems:
- Radical bromination (NBS, light) : Tertiary C-H bonds (cyclopentane) react preferentially due to stability of tertiary radicals (quantify via GC-MS branching ratios) .
- Electrophilic nitration (HNO₃/H₂SO₄) : Isobutyl group directs substitution to para positions via steric hindrance; monitor regioselectivity using HPLC .
Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
Replicate studies using standardized shake-flask methods (e.g., 25°C, 24 hr equilibration).
Apply Hansen solubility parameters: δD (dispersion) ≈ 16.5 MPa¹/², δP (polar) ≈ 2.1 MPa¹/² .
Use quantum mechanical calculations (COSMO-RS) to predict solvent compatibility and validate with experimental partitioning .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
